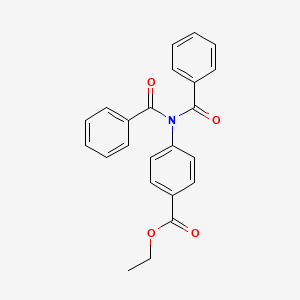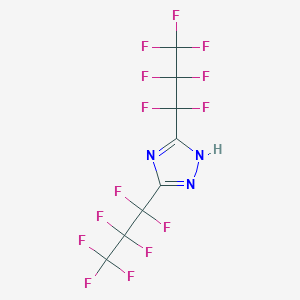
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: is a fluorinated heterocyclic compound. It is characterized by the presence of two heptafluoropropyl groups attached to a 1,2,4-triazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole typically involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine . This reaction yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. Under similar conditions, perfluoro(5-aza-4-nonene) reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidative degradation due to the presence of fluorine atoms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the compound’s resistance to oxidation makes these reactions less common.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidation products are not commonly formed due to the compound’s stability.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, reaction with an amine can produce an amino-substituted triazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is used as a building block in the synthesis of other fluorinated heterocycles. Its unique properties make it valuable in the development of new materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high resistance to heat and chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms enhances the compound’s thermal stability and resistance to oxidative and chemical degradation. This makes it an ideal candidate for applications requiring long-term stability under harsh conditions.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles
Comparison: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is unique due to the specific positioning of the heptafluoropropyl groups on the triazole ring. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. For example, 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole may have different reactivity due to the different positioning of the substituents.
Eigenschaften
CAS-Nummer |
801-28-5 |
|---|---|
Molekularformel |
C8HF14N3 |
Molekulargewicht |
405.09 g/mol |
IUPAC-Name |
3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8HF14N3/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22/h(H,23,24,25) |
InChI-Schlüssel |
FPVIHTFALYNIKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NN1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
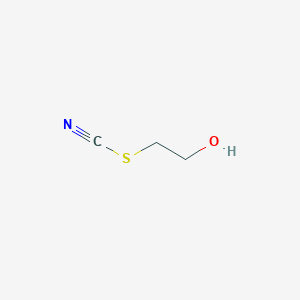
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
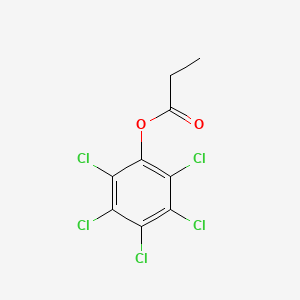

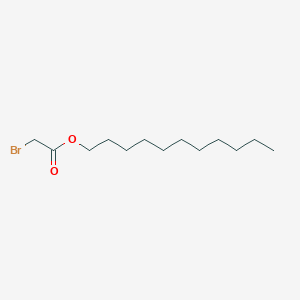
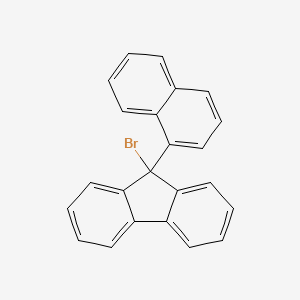
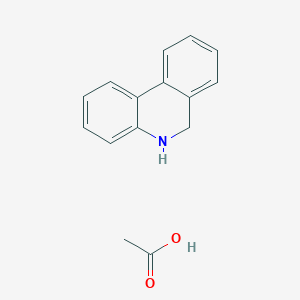
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
